Kasugamycin phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

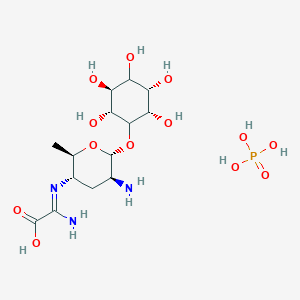

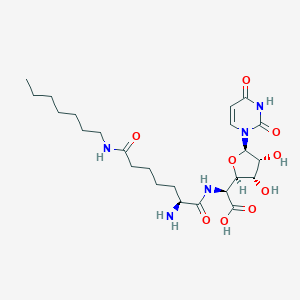

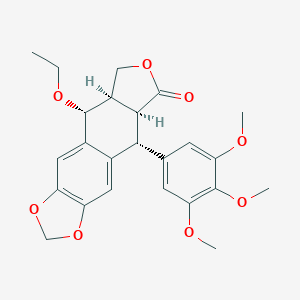

Kasugamycin phosphate is an aminoglycoside antibiotic that is commonly used in scientific research. It was first isolated from Streptomyces kasugaensis in 1965 and has since been synthesized in the laboratory. Kasugamycin phosphate is known for its ability to inhibit protein synthesis in bacteria, making it a valuable tool in the study of bacterial physiology and biochemistry.

Mechanism of Action

Kasugamycin phosphate inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the binding of aminoacyl-tRNA to the ribosome, effectively halting protein synthesis. Kasugamycin phosphate is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.

Biochemical and Physiological Effects

The inhibition of protein synthesis by kasugamycin phosphate has a number of biochemical and physiological effects on bacterial cells. These include the accumulation of uncharged tRNA molecules, the activation of the stringent response, and the induction of stress responses. These effects can be studied in detail using kasugamycin phosphate as a tool.

Advantages and Limitations for Lab Experiments

Kasugamycin phosphate has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available from commercial sources. It is also highly selective for bacterial ribosomes, making it a useful tool for studying bacterial physiology and biochemistry. However, there are some limitations to the use of kasugamycin phosphate in lab experiments. It can be toxic to eukaryotic cells, limiting its use in certain types of experiments. It is also relatively expensive compared to other antibiotics.

Future Directions

There are a number of future directions for research involving kasugamycin phosphate. One area of interest is the development of new antibiotics based on the structure of kasugamycin. Another area of interest is the study of the molecular mechanisms underlying the selective binding of kasugamycin to bacterial ribosomes. Finally, there is interest in the use of kasugamycin as a tool for studying the role of protein synthesis in bacterial pathogenesis.

Synthesis Methods

Kasugamycin phosphate can be synthesized in the laboratory using a number of different methods. One common method involves the reaction of kasugamycin with phosphoric acid to form the phosphate salt. This method is relatively simple and yields a high purity product.

Scientific Research Applications

Kasugamycin phosphate is widely used in scientific research as a tool to study bacterial physiology and biochemistry. It is often used to inhibit protein synthesis in bacteria, allowing researchers to study the effects of this inhibition on various cellular processes. Kasugamycin phosphate is also used as a selective agent in bacterial transformation experiments, allowing researchers to select for cells that have taken up a plasmid containing a gene of interest.

properties

CAS RN |

101651-86-9 |

|---|---|

Product Name |

Kasugamycin phosphate |

Molecular Formula |

C14H28N3O13P |

Molecular Weight |

477.36 g/mol |

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;phosphoric acid |

InChI |

InChI=1S/C14H25N3O9.H3O4P/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H3,1,2,3,4)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1 |

InChI Key |

RBXKKZZNSAFMKD-YZKQBBCCSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |

SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.OP(=O)(O)O |

Related CAS |

6980-18-3 (Parent) |

synonyms |

kasugamycin phosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)

![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)

![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)